molecular formula C12H21N3O2 B6362178 3-Nitro-1-nonyl-1H-pyrazole CAS No. 1240569-48-5

3-Nitro-1-nonyl-1H-pyrazole

Cat. No.: B6362178
CAS No.: 1240569-48-5
M. Wt: 239.31 g/mol
InChI Key: DUHDLJPSTRVXSR-UHFFFAOYSA-N
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Description

3-Nitro-1-nonyl-1H-pyrazole is a valuable chemical reagent featuring a pyrazole core functionalized with a nitro group and a long-chain nonyl substituent. This structure makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules in medicinal and agrochemical research. The nitro group serves as a key handle for further synthetic transformations, including reduction to amino groups or participation in cyclization reactions. The incorporation of the lipophilic nonyl chain can significantly alter the compound's physical properties, such as solubility and melting point, and can be critical for enhancing cell membrane permeability in biological studies or for tuning the properties of materials. As a functionalized pyrazole, it is of high interest in the development of novel compounds with potential biological activity. Pyrazole derivatives are widely investigated for their diverse pharmacological properties, which include serving as antioxidants and enzyme inhibitors. Researchers utilize such scaffolds in the design of ligands for various biological targets. This product is strictly for research purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

3-nitro-1-nonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-10-14-11-9-12(13-14)15(16)17/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDLJPSTRVXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-nonyl-1H-pyrazole typically involves the reaction of nonylhydrazine with a suitable nitroalkene under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitroalkenes, with solvents such as ethanol or methanol facilitating the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1-nonyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nonyl chain can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Substitution: Halogenating agents or alkylating agents under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with varied functional groups.

Scientific Research Applications

Chemistry: 3-Nitro-1-nonyl-1H-pyrazole serves as a versatile intermediate in organic synthesis, enabling the construction of more complex heterocyclic systems. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also explored for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and polymer additives. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Nitro-1-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, enabling the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Nitro-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Nitro-1H-pyrazole C₃H₃N₃O₂ 113.08 1-H, 3-NO₂ Simple nitro-pyrazole backbone
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole C₆H₇N₃O₂ 153.14 1-Allyl, 3-NO₂ Allyl group enhances steric bulk
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile C₁₀H₇N₅O₂ 241.20 1-(4-Nitrophenyl), 3-CN, 5-NH₂ Electron-withdrawing and donating groups
3-Nitro-1-nonyl-1H-pyrazole* C₁₂H₂₀N₃O₂ 238.31 1-Nonyl, 3-NO₂ Long alkyl chain for lipophilicity

Note: Properties of this compound are inferred based on structural analogs.

Physical and Chemical Properties

  • 3-Nitro-1H-pyrazole : Exhibits a melting point of ~98–102°C and stability under dry, room-temperature storage . Its nitro group increases acidity (pKa ~1.5–2.5), facilitating deprotonation in basic conditions .
  • This compound: The nonyl chain likely increases lipophilicity (logP ~3.5–4.5), enhancing solubility in organic solvents but reducing aqueous solubility.

Biological Activity

3-Nitro-1-nonyl-1H-pyrazole (CAS No. 1240569-48-5) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₄N₄O₂
Molecular Weight : 222.25 g/mol
Structural Characteristics : The compound features a pyrazole ring substituted with a nonyl group and a nitro group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, potentially leading to altered signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic functions in pathogens .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may reduce pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

In Vivo Studies

  • E. coli Infection in Mice
    • Mice were inoculated with E. coli and treated with this compound at doses of 83 mg/kg.
    • Results showed increased survival rates compared to untreated controls, indicating its potential efficacy in bacterial infections .
  • Aster Yellows Control
    • Application of 3-nitro derivatives on aster plants demonstrated effective control against leafhoppers infected with mycoplasma.
    • The treatment significantly reduced disease symptoms compared to untreated plants .
  • Poultry Studies
    • Chicks treated with medicated feed containing this compound exhibited reduced lesions from H. meleagridis infection.
    • The lowest effective concentration was determined to be 0.02%, showcasing its potential in veterinary medicine .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundPyrazole ring with nonyl and nitro substituentsStrong antimicrobial and anti-inflammatory effects
3-NitropyrazoleSimilar pyrazole structure, different substituentsModerate antimicrobial activity
5-MethylfurfuralFuran derivative without pyrazole ringLimited biological activity

Q & A

Q. Advanced

  • LogP calculation : Use software like ChemAxon or ACD/Labs to estimate lipophilicity (critical for drug-likeness). The nonyl chain likely increases LogP, reducing aqueous solubility.
  • pKa prediction : The nitro group (pKa ~ –1) makes the compound acidic, influencing ionization in physiological pH .
  • Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand binding stability.

How can researchers design analogs of this compound for targeted drug delivery?

Q. Advanced

  • Prodrug strategies : Convert the nitro group to a bioreducible moiety (e.g., nitroreductase-activated prodrugs for hypoxic tumors).
  • Conjugation : Attach PEGylated nonyl chains or nanoparticle carriers to enhance bioavailability .
  • In vivo validation : Use fluorescent tagging (e.g., BODIPY-labeled analogs) to track tissue distribution in animal models .

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